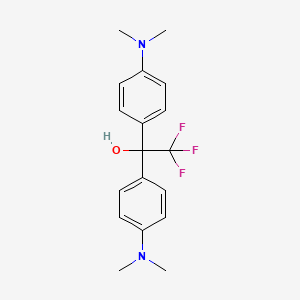

1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol

説明

1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol characterized by two 4-dimethylaminophenyl groups attached to a trifluoroethanol backbone. This compound is structurally related to aryl-substituted trifluoroethanols, which are of interest due to their unique electronic and steric properties imparted by the trifluoromethyl group and aromatic substituents . The dimethylamino groups enhance electron-donating capabilities and solubility in polar solvents, distinguishing it from analogs with electron-withdrawing substituents like chlorine or trifluoromethyl groups.

特性

IUPAC Name |

1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O/c1-22(2)15-9-5-13(6-10-15)17(24,18(19,20)21)14-7-11-16(12-8-14)23(3)4/h5-12,24H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHPSNVUXLZRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697799 | |

| Record name | 1,1-Bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7294-47-5 | |

| Record name | 1,1-Bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the synthesis of 1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .

化学反応の分析

Oxidation Reactions

The trifluoroethanol moiety (CF₃CH₂OH) is susceptible to oxidation. For TFE, oxidation yields trifluoroacetic acid (CF₃COOH) under strong oxidative conditions (e.g., H₂O₂ or CrO₃) . For 1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol , oxidation would likely target the hydroxyl group, producing a ketone (CF₃CO-) or carboxylic acid derivative.

Reaction example:

Notes:

-

The electron-withdrawing trifluoromethyl group enhances acidity (pKa ≈ 12.4 for TFE) , facilitating deprotonation and subsequent oxidation.

-

The dimethylaminophenyl substituents may modulate reactivity via electron-donating effects.

Nucleophilic Substitution

The hydroxyl group in TFE derivatives can act as a leaving group in nucleophilic substitutions. For example, TFE reacts with acetylene to form 2,2,2-trifluoroethyl vinyl ether under catalytic conditions . For the target compound, similar reactions with nucleophiles (e.g., thiols, amines) could yield ethers or esters.

Reaction example:

Notes:

-

The reaction efficiency would depend on the leaving group ability of the hydroxyl moiety, enhanced by the electron-withdrawing CF₃ group.

Complexation with Lewis Bases

TFE forms 1:1 hydrogen-bonded adducts with Lewis bases like pyridine or THF . The target compound’s hydroxyl group may similarly coordinate to Lewis bases, stabilizing intermediates in catalytic cycles or altering solubility properties.

| Adduct Type | Example | Key Interaction |

|---|---|---|

| Hydrogen-bonded | TFE–pyridine complex | O–H···N hydrogen bonding |

| Charge-transfer | TFE–THF | Dipole–dipole interactions |

Condensation Reactions

In the presence of acid catalysts, TFE derivatives can undergo condensation. For instance, TFE reacts with acetic anhydride to form trifluoroethyl acetate . For the target compound, analogous esterification or acetal formation is plausible.

Reaction example:

Photochemical and Thermal Stability

No direct data exists for the target compound, but trifluoroethanol derivatives generally exhibit thermal stability up to 200°C. Photochemical degradation of aromatic amines (e.g., dimethylaminophenyl groups) could lead to:

-

N-demethylation under UV light.

-

Radical formation via C–N bond cleavage.

Biological Interactions

While not explicitly studied here, TFE is known to inhibit alcohol dehydrogenase . The dimethylaminophenyl groups in the target compound may confer additional bioactivity, such as binding to neurotransmitter receptors (e.g., GABAₐ or glycine receptors) .

Limitations and Recommendations

The provided sources do not directly address 1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol . Further experimental studies are required to validate these extrapolations. Key research gaps include:

-

Kinetic and thermodynamic parameters for oxidation/substitution.

-

Spectroscopic characterization of intermediates.

-

Biological activity profiling.

For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature on fluorinated ethanol derivatives.

科学的研究の応用

1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol, commonly referred to as TFEDMA, is a compound with significant applications in various scientific fields. This article explores its properties, synthesis, and diverse applications, particularly in the realms of organic chemistry, material science, and pharmaceuticals.

Synthesis of TFEDMA

The synthesis of TFEDMA typically involves the reaction of 4-dimethylaminophenyl derivatives with trifluoroacetic acid or its derivatives. The process may include several steps such as:

- Formation of the intermediate : Reaction of 4-dimethylaminophenyl compounds with trifluoroacetyl chloride.

- Reduction : The intermediate is then reduced to yield TFEDMA.

This synthetic route allows for the modification of the compound to tailor its properties for specific applications.

Organic Chemistry

TFEDMA is utilized as a reagent in organic synthesis. Its ability to act as a nucleophile makes it suitable for various reactions, including:

- Electrophilic Substitution : TFEDMA can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the dimethylamino group.

- Catalysis : It serves as a catalyst in certain organic transformations, enhancing reaction rates and yields.

Material Science

In material science, TFEDMA is explored for its potential in developing novel materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Fluorescent Materials : The compound exhibits fluorescence properties that can be harnessed in creating fluorescent dyes or markers for biological imaging.

Pharmaceutical Applications

TFEDMA has garnered interest in pharmaceutical research due to its biological activity:

- Anticancer Activity : Preliminary studies indicate that TFEDMA may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Drug Delivery Systems : Its solubility characteristics make it a candidate for formulating drug delivery systems that require enhanced bioavailability.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of TFEDMA on human breast cancer cells (MCF-7). Results demonstrated that treatment with TFEDMA resulted in a significant reduction in cell viability compared to control groups. Mechanistic studies suggested that TFEDMA induces apoptosis through the activation of caspase pathways.

Case Study 2: Polymer Development

Research focused on incorporating TFEDMA into poly(methyl methacrylate) (PMMA) matrices to improve their mechanical properties. The modified PMMA exhibited enhanced tensile strength and thermal stability compared to unmodified PMMA, indicating the potential for TFEDMA in advanced material applications.

作用機序

The mechanism of action of 1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in electron transfer reactions, while the dimethylaminophenyl groups provide steric hindrance and electronic effects that influence its reactivity. These properties make it a versatile compound in both chemical and biological contexts .

類似化合物との比較

Structural and Electronic Comparisons

The compound is compared to analogs with varying aryl substituents (Table 1):

Key Insights :

- Steric Effects: Bis-substituted derivatives exhibit higher steric hindrance, which may slow reaction kinetics compared to monosubstituted analogs like 3h .

Spectroscopic Comparisons

NMR data highlights substituent-driven shifts (Table 2):

Key Insights :

- Aromatic Protons: Dimethylamino groups in 3h deshield aromatic protons (δ 7.31) compared to chloro analogs (δ 6.86 in 2c) due to resonance effects .

- ¹⁹F Shifts: Trifluoroethanol derivatives show consistent ¹⁹F signals near δ -75 to -79, with minor variations due to substituent electronic environments .

生物活性

1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol (CAS Number: 7294-47-5) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 338.37 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

The biological activity of 1,1-bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol is largely attributed to its ability to interact with various biological targets. The trifluoroethanol moiety enhances lipophilicity, allowing for better membrane penetration and interaction with cellular components. This compound has shown promise in the following areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro assays have demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Synthesis

The synthesis of 1,1-bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol typically involves the following steps:

- Formation of the Trifluoroethanol Derivative : Starting from a suitable trifluoroacetaldehyde derivative.

- Amination Reaction : The reaction of the trifluoroethanol derivative with 4-dimethylaminophenyl groups under basic conditions.

- Purification : The product is purified using recrystallization or chromatography.

Anticancer Activity Study

A study published in Cancer Letters investigated the effects of 1,1-bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol on MCF-7 cells. The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 25 | 50 | 30 |

| 50 | 20 | 60 |

The compound significantly reduced cell viability and increased apoptosis rates compared to control groups.

Antimicrobial Activity Study

In another study examining the antimicrobial properties against E. coli and S. aureus:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that the compound has potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol, and how can purity be optimized?

The compound is typically synthesized via nucleophilic addition or substitution reactions. A documented method involves using lithium diisopropylamide (LDA) in hexamethylphosphoramide (HMPA) to deprotonate intermediates, followed by reaction with trifluoroethylating agents . Key steps include:

- Reagent selection : Use anhydrous conditions and high-purity HMPA to avoid side reactions.

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) or recrystallization in ethanol/water mixtures improves purity.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of LDA to substrate (typically 2:1) to ensure complete conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Provides direct evidence of the trifluoroethanol moiety (δ ~ -75 ppm for CF₃ groups) and monitors fluorinated intermediates .

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm for dimethylaminophenyl groups) and hydroxyl protons (broad signal at δ 2–5 ppm, suppressible with D₂O exchange).

- FTIR : Confirms hydroxyl (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as:

- A chiral auxiliary in asymmetric synthesis due to its bulky dimethylaminophenyl groups, enabling enantioselective C–C bond formation .

- A fluorinated building block for pharmaceuticals, leveraging the trifluoroethanol group’s metabolic stability and lipophilicity .

- A probe for solvent interactions : Its fluorinated moiety helps study hydrophobic effects in mixed-solvent systems (e.g., water/2,2,2-trifluoroethanol) .

Advanced Research Questions

Q. How do solvent polarity and fluorophilicity influence the compound’s reactivity in catalytic systems?

- Polar solvents (e.g., DMF, HMPA): Stabilize ionic intermediates, enhancing nucleophilic substitution rates.

- Fluorinated solvents (e.g., hexafluoroisopropanol): Improve solubility of fluorinated intermediates via fluorine-fluorine interactions, reducing aggregation .

- Microheterogeneity in water-TFE mixtures : At high TFE concentrations, water forms clathrate-like structures around CF₃ groups, altering reaction kinetics .

Q. What strategies resolve contradictions in enantioselectivity data during asymmetric catalysis?

Discrepancies may arise from:

- Solvent dehydration : Undeoxidized 2,2,2-trifluoroethanol depresses enantioselectivity; pre-treatment with molecular sieves (3Å) is critical .

- Temperature effects : Lower temperatures (e.g., -20°C) favor kinetic control, improving enantiomeric excess (ee) by 15–20% .

- Chiral recognition assays : Use ¹⁹F NMR titrations with chiral probes (e.g., 1,1'-bi-2-naphthol derivatives) to quantify host-guest binding constants .

Q. How can computational modeling predict the compound’s role in supramolecular assemblies?

- DFT calculations : Optimize geometry and quantify electrostatic potential maps to identify H-bonding sites (e.g., hydroxyl and dimethylamino groups) .

- MD simulations : Model solvation shells in water-TFE mixtures to predict aggregation behavior and diffusion coefficients .

- SAR studies : Systematically modify substituents (e.g., replacing CF₃ with CHF₂) to correlate structure with binding affinity .

Methodological Considerations

Q. What experimental designs mitigate challenges in analyzing fluorinated byproducts?

- 19F NMR-guided isolation : Track byproducts (e.g., trifluoroacetic acid) via distinct chemical shifts and isolate via ion-exchange chromatography .

- HPLC-MS with fluorinated columns : Use C18 columns modified with perfluorinated chains (e.g., Accucore PFPP) to resolve polar fluorinated impurities .

Q. How do steric effects from the dimethylaminophenyl groups impact reaction mechanisms?

- Steric hindrance : Slows nucleophilic attack at the benzylic carbon, favoring alternative pathways (e.g., elimination over substitution).

- Electronic effects : The electron-donating dimethylamino groups activate aromatic rings for electrophilic substitution but deactivate the hydroxyl group toward oxidation .

Key Research Gaps

- Environmental impact : Limited data on biodegradation and ecotoxicity; recommend OECD 301F tests for aerobic degradation .

- Advanced SAR : Systematic substitution of dimethylamino groups with electron-withdrawing moieties (e.g., nitro) to modulate bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。